(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a methanone bridge connecting two heterocyclic moieties: a 3-(2-chlorophenyl)-5-methylisoxazole ring and a 2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole group. The isoxazole ring contributes aromaticity and steric bulk due to the 2-chlorophenyl substituent, while the dihydroimidazole core introduces conformational flexibility and a thioether linkage, which may influence solubility and reactivity.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-14-7-9-16(10-8-14)13-29-22-24-11-12-26(22)21(27)19-15(2)28-25-20(19)17-5-3-4-6-18(17)23/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJFQLFZCDGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular structure includes an isoxazole ring and an imidazole derivative, which are known for their diverse biological activities. Its molecular weight is approximately 481.9 g/mol, and it features a combination of aromatic and heterocyclic components that contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing isoxazole and imidazole rings have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are targets in treating neurodegenerative diseases and infections respectively.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymes : The presence of the isoxazole and imidazole moieties allows for interaction with enzyme active sites, potentially leading to inhibition.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways or metabolic processes, the compound may exert cytotoxic effects on rapidly dividing cells.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Comparison with Similar Compounds
Isoxazole Derivatives
The target compound’s isoxazole moiety is substituted with a 2-chlorophenyl group, contrasting with derivatives like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (), which uses a chloromethylphenyl-substituted imidazole. The nitro group in the latter may enhance electrophilicity, while the 2-chlorophenyl group in the target compound provides steric hindrance and lipophilicity .
Imidazole and Dihydroimidazole Derivatives
The dihydroimidazole group in the target compound differs from fully aromatic imidazoles, such as 1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (), which features a planar, conjugated system.
Thioether vs. Sulfonyl/Sulfonamide Linkages
The thioether group (-S-) in the target compound contrasts with sulfonyl (-SO₂-) linkages in compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Sulfonyl groups increase polarity and hydrogen-bonding capacity compared to thioethers, which are more lipophilic and less electronegative .
Structural and Conformational Comparisons
Isostructural Compounds
The isostructural compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its fluorophenyl analog () exhibit planar conformations except for perpendicular fluorophenyl groups. This contrasts with the target compound’s dihydroimidazole, which may adopt non-planar conformations due to partial saturation .
Crystallography and Software Tools
Multiwfn () could further analyze electron density or electrostatic potentials in the target compound .
Research Implications and Gaps
- Biological Activity: No data are available for the target compound, though analogs in and were synthesized for biological testing.
- Structural Analysis : SHELX () and Multiwfn () are recommended for future crystallographic or electronic analyses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, analogous imidazole-thioether derivatives are synthesized via nucleophilic substitution or catalytic coupling. Evidence from similar compounds suggests using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C) for 1 hour . Yield optimization requires precise stoichiometric control of reactants (e.g., 1.00 mmol of each precursor) and monitoring via TLC to terminate reactions at optimal conversion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H NMR : Aromatic protons (e.g., chlorophenyl substituents) appear as multiplets in δ 7.15–8.01 ppm, while methyl groups (e.g., 5-methylisoxazole) resonate as singlets near δ 2.32–2.63 ppm .
- IR : Thioether (C–S) stretches occur at ~600–700 cm⁻¹, and carbonyl (C=O) vibrations appear at ~1650–1750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with imidazole and isoxazole cleavage .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Recrystallization in aqueous acetic acid or isopropyl alcohol is effective for removing unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar byproducts. Purity is validated via melting point consistency (e.g., 218–220°C for analogous imidazolones) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or IR data during structural elucidation?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, imidazole ring protons may shift due to keto-enol tautomerism. Use deuterated DMSO to stabilize specific tautomers and compare data with computed spectra (DFT simulations). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What strategies optimize the compound’s biological activity while minimizing off-target effects?
- Methodological Answer :
- Substituent Modification : Replace the 4-methylbenzylthio group with fluoro or nitro substituents to enhance target binding (see for fluorobenzylthio analogs) .
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using molecular dynamics to predict selectivity. Validate with enzyme inhibition assays (IC₅₀ measurements) .
Q. How to design experiments to assess environmental stability and transformation products?
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation via HPLC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm) and identify radicals or quinone-like byproducts using EPR or LC-HRMS .
Q. How to evaluate structure-activity relationships (SAR) for derivatives with modified substituents?
- Methodological Answer :
- Synthetic Library : Prepare derivatives with systematic substitutions (e.g., 3-chlorophenyl → 4-fluorophenyl) using ’s hydrazine hydrate reflux method .
- Biological Assays : Test against cell lines (e.g., cancer models) with dose-response curves. Correlate substituent electronegativity/logP with activity trends .
Q. How to address inconsistent bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
